

Structural elucidation of Butyl ethylcarbamate

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Compound of Interest

Compound Name: Butyl ethylcarbamate

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A comprehensive guide to the structural elucidation of **butyl ethylcarbamate**, this document provides an in-depth analysis for researchers, scientists, and drug development professionals. It details the analytical techniques used to determine the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification

Table 1: Chemical Identifiers for **Butyl Ethylcarbamate**

Identifier	Value
IUPAC Name	ethyl N-butylcarbamate[1][2]
Synonyms	Butyl urethane, N-Butylurethane, Ethyl N-butylcarbamate[1][2]
CAS Number	591-62-8[1][2]
Molecular Formula	C7H15NO2[1]
Molecular Weight	145.20 g/mol [1]
Canonical SMILES	CCCCNC(=O)OCC[1]

Spectroscopic Data

The structural elucidation of **butyl ethylcarbamate** is primarily achieved through the combined interpretation of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ^1H NMR Spectral Data of **Butyl Ethylcarbamate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH ₂ -CH ₃
~3.1	Triplet	2H	-NH-CH ₂ -CH ₂ -
~1.5	Multiplet	2H	-NH-CH ₂ -CH ₂ -CH ₂ -
~1.3	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
~1.2	Triplet	3H	-O-CH ₂ -CH ₃
~0.9	Triplet	3H	-CH ₂ -CH ₂ -CH ₃

Table 3: ^{13}C NMR Spectral Data of **Butyl Ethylcarbamate**

Chemical Shift (ppm)	Assignment
~157	C=O (Carbamate)
~60	-O-CH ₂ -CH ₃
~41	-NH-CH ₂ -CH ₂ -
~32	-NH-CH ₂ -CH ₂ -CH ₂ -
~20	-CH ₂ -CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃
~14	-CH ₂ -CH ₂ -CH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For **butyl ethylcarbamate**, which is a liquid at room temperature, the spectrum is typically recorded from a neat sample.

Table 4: FT-IR Spectral Data of **Butyl Ethylcarbamate**

Wavenumber (cm-1)	Intensity	Assignment
~3330	Strong, Broad	N-H Stretch
~2960, ~2870	Strong	C-H Stretch (Aliphatic)
~1690	Strong	C=O Stretch (Carbamate)
~1530	Medium	N-H Bend
~1250	Strong	C-O Stretch
~1180	Strong	C-N Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of **Butyl Ethylcarbamate**

m/z	Relative Intensity	Assignment
145	Moderate	[M] ⁺ (Molecular Ion)
116	Moderate	[M - C ₂ H ₅] ⁺
102	Strong	[M - C ₃ H ₇] ⁺
88	Moderate	[M - C ₄ H ₉] ⁺
74	Moderate	[C ₃ H ₈ NO] ⁺
62	Moderate	[C ₂ H ₆ NO] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

- Sample Preparation: A small amount of **butyl ethylcarbamate** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- ¹H NMR Acquisition:
 - The instrument is tuned and shimmed to the sample.
 - A standard single-pulse experiment is performed.
 - Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired.

- Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy (Neat Liquid)

- Sample Preparation: One to two drops of neat **butyl ethylcarbamate** are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.^[3]
- Instrumentation: A standard FT-IR spectrometer.
- Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.
- Sample Spectrum: The prepared salt plates are placed in the sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .^[4]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

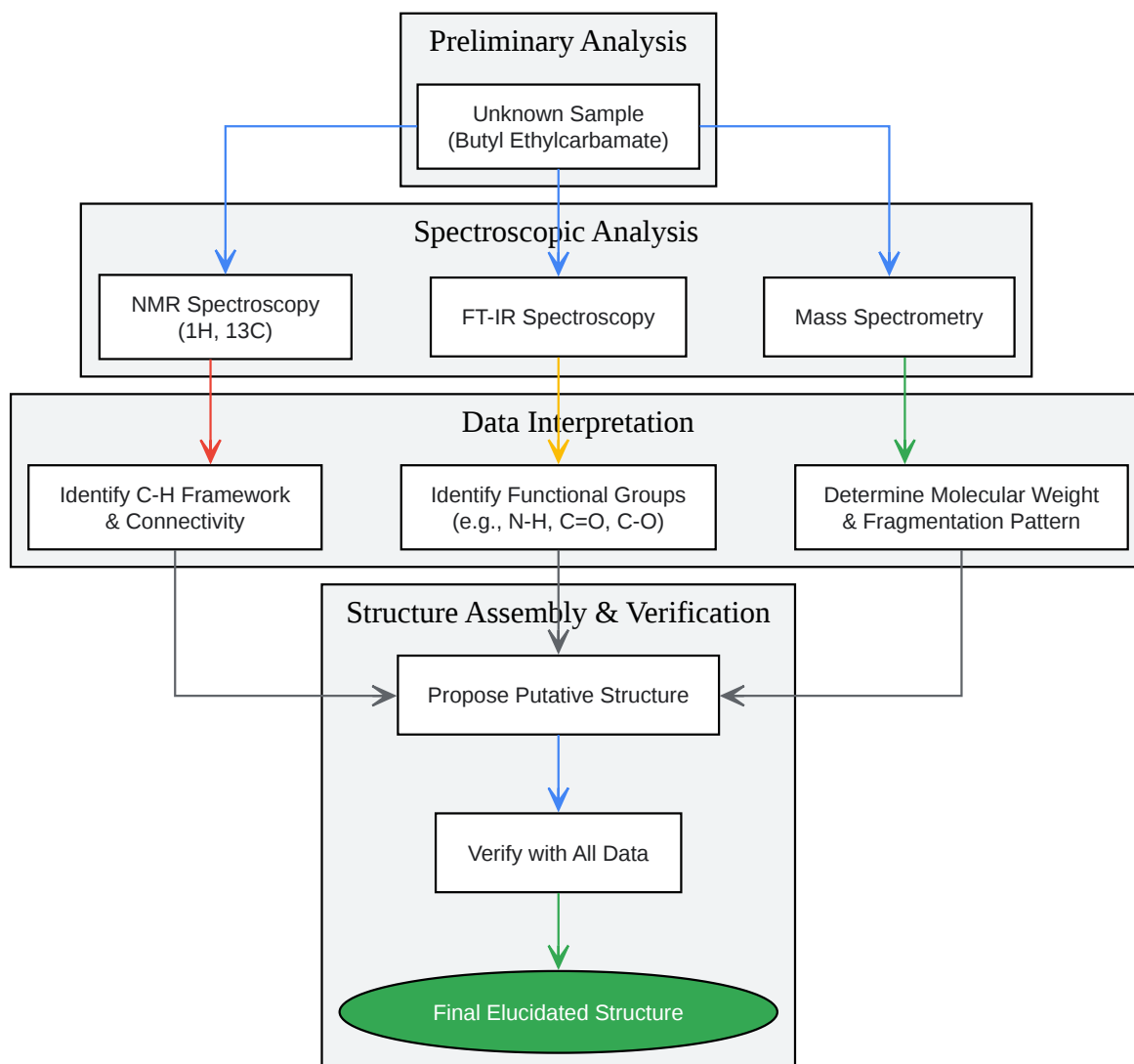
- Sample Introduction: A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.^[5]
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).^{[6][7]} This high energy also induces fragmentation of the molecular ion.^{[8][9]}
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound like **butyl ethylcarbamate**.



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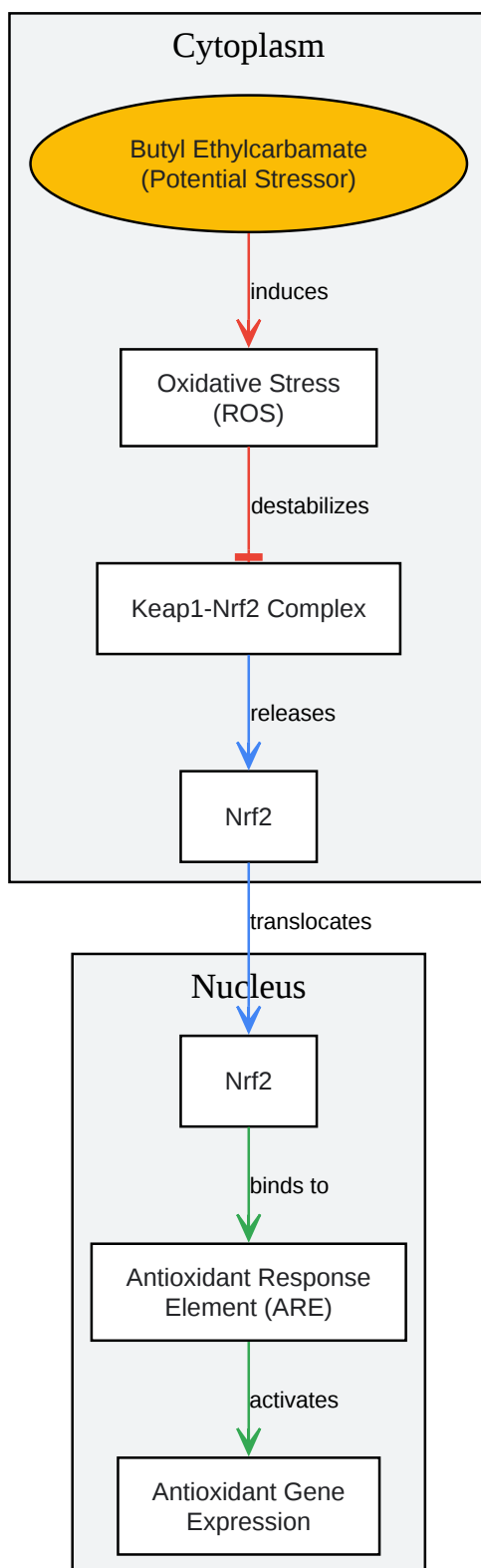
A logical workflow for structural elucidation.

Potential Biological Signaling Pathway

While direct studies on the signaling pathways of **butyl ethylcarbamate** are limited, research on the closely related compound, ethyl carbamate, suggests potential interactions with cellular stress response pathways. Ethyl carbamate has been shown to affect the Nrf2 signaling

pathway, which is a key regulator of cellular defense against oxidative stress.[\[10\]](#) It has also been observed to induce cell death through its effects on multiple metabolic pathways.[\[11\]](#)

The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which may be a relevant area of investigation for the biological effects of **butyl ethylcarbamate**.



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Potential interaction with the Nrf2 signaling pathway.

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